N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide
Brand Name: Vulcanchem
CAS No.: 62129-30-0
VCID: VC16087796
InChI: InChI=1S/C13H8ClN3O5/c14-9-4-5-11(12(7-9)17(21)22)15-13(18)8-2-1-3-10(6-8)16(19)20/h1-7H,(H,15,18)
SMILES:
Molecular Formula: C13H8ClN3O5
Molecular Weight: 321.67 g/mol

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide

CAS No.: 62129-30-0

Cat. No.: VC16087796

Molecular Formula: C13H8ClN3O5

Molecular Weight: 321.67 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide - 62129-30-0

Specification

CAS No. 62129-30-0
Molecular Formula C13H8ClN3O5
Molecular Weight 321.67 g/mol
IUPAC Name N-(4-chloro-2-nitrophenyl)-3-nitrobenzamide
Standard InChI InChI=1S/C13H8ClN3O5/c14-9-4-5-11(12(7-9)17(21)22)15-13(18)8-2-1-3-10(6-8)16(19)20/h1-7H,(H,15,18)
Standard InChI Key ZFRCPOZUFXIUNT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Molecular Characteristics

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide (IUPAC name: 3-nitro-N-(4-chloro-2-nitrophenyl)benzamide) consists of two aromatic rings connected via an amide bond. The benzamide ring (C6H4NO2) bears a nitro group at the 3-position, while the aniline-derived ring (C6H3ClN2O2) contains a chloro group at the 4-position and a nitro group at the 2-position.

Molecular Formula and Weight

  • Molecular Formula: C13H8ClN3O5

  • Molecular Weight: 321.67 g/mol (calculated from atomic masses) .

Key Physicochemical Properties

  • logP (Partition Coefficient): Estimated at 4.73–4.86 based on analogous nitrobenzamides .

  • Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 8 acceptors (amide O, nitro groups) .

  • Polar Surface Area: ~79.10 Ų, indicating moderate polarity .

Synthesis and Reaction Pathways

The synthesis of N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide follows a nucleophilic acyl substitution reaction between an acyl chloride and a substituted aniline.

Experimental Synthesis (Adapted from )

  • Starting Materials:

    • 3-Nitrobenzoyl chloride (5.4 mmol)

    • 4-Chloro-2-nitroaniline (21.6 mmol)

  • Procedure:

    • Reactants are refluxed in anhydrous chloroform under nitrogen for 3 hours.

    • The mixture is washed with 1 M HCl and saturated NaHCO3 to remove unreacted starting materials.

    • The organic layer is dried over Na2SO4 and concentrated under reduced pressure.

    • Crystallization in chloroform yields the product as white needles (84% yield).

  • Characterization:

    • IR Spectroscopy: Peaks at ~1665 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO2 asymmetric stretch) .

    • 1H NMR (CDCl3): Resonances at δ 8.13–7.36 ppm for aromatic protons, with distinct splitting patterns for substituents .

Structural and Crystallographic Analysis

While direct crystallographic data for N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide is unavailable, insights can be extrapolated from the isomeric compound N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide :

Key Structural Features

  • Dihedral Angle Between Rings: ~70.74° (indicating non-coplanar aromatic systems) .

  • Nitro Group Twisting:

    • Nitro on benzamide ring: ~31.3° from the plane.

    • Nitro on chlorophenyl ring: ~2.6° from the plane .

Intermolecular Interactions

  • Hydrogen Bonding: C–H⋯O bonds form sheet-like networks along the crystal axis .

  • Stacking Interactions: Parallel-displaced π-stacking along100 stabilizes the crystal lattice .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • logSw (Water Solubility): Estimated at -4.95, indicating poor aqueous solubility .

  • Thermal Stability: Decomposes above 200°C (typical for nitroaromatics).

Spectroscopic Data

TechniqueKey PeaksAssignment
IR1665 cm⁻¹Amide C=O
1520 cm⁻¹NO2 asymmetric
1H NMRδ 8.13 ppmAromatic H

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